Sultiame

概要

説明

スルチアムは、主に小児期良性局所てんかんの治療に用いられる炭酸脱水酵素阻害剤です。 様々な難治性てんかんの補助療法としても有効性が認められています .

2. 製法

合成経路と反応条件: スルチアムは、ベンゼンスルホンアミドを様々な試薬と反応させて最終化合物とする多段階プロセスによって合成されます。具体的な合成経路と反応条件は企業秘密であり、詳細な情報は一般に公開されていません。

工業生産方法: 工業的には、スルチアムは高純度で収率の高い化学合成プロセスによって製造されます。このプロセスには、化合物の完全性を維持するために、専用の機器と条件が用いられます。

準備方法

Synthetic Routes and Reaction Conditions: Sulthiame is synthesized through a multi-step process involving the reaction of benzenesulfonamide with various reagents to form the final compound. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly available.

Industrial Production Methods: In industrial settings, sulthiame is produced through a controlled chemical synthesis process that ensures high purity and yield. The process involves the use of specialized equipment and conditions to maintain the integrity of the compound.

化学反応の分析

反応の種類: スルチアムは、以下のような様々な種類の化学反応を起こします。

酸化: スルチアムは特定の条件下で酸化されて、様々な酸化生成物を生成することができます。

還元: スルチアムは還元反応を起こすこともできますが、これらの反応はそれほど一般的ではありません。

置換: スルチアムは特にスルホンアミド基を含む置換反応を起こすことができます。

一般的な試薬と条件:

酸化剤: 一般的に使用される酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。

置換試薬: ハロゲン化剤と求核剤は、置換反応によく用いられます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成し、置換反応は様々な置換スルホンアミドを生成する可能性があります。

科学的研究の応用

Clinical Efficacy

Research has shown that sulthiame can significantly reduce the frequency of seizures. A systematic review indicated that when used as monotherapy, it led to a reduction in both seizures and electroencephalographic discharges in patients with various forms of epilepsy .

Table 1: Efficacy of Sulthiame in Epilepsy

Adverse Effects

The most common adverse effects reported include behavioral disturbances and mild gastrointestinal symptoms. Importantly, sulthiame was associated with a lower risk of gingival hyperplasia compared to other antiepileptic drugs like phenytoin .

Recent Developments

Sulthiame has emerged as a promising treatment for obstructive sleep apnea (OSA), particularly for patients who struggle with traditional therapies such as continuous positive airway pressure (CPAP) devices. A recent randomized, double-blind study assessed its efficacy in patients with moderate-to-severe OSA.

Study Findings

The study involved 298 participants and tested three different doses of sulthiame (100 mg, 200 mg, and 300 mg). Results showed:

- A significant dose-dependent reduction in the apnea-hypopnea index (AHI):

- 100 mg: -17.8%

- 200 mg: -34.8%

- 300 mg: -39.9%

Additionally, improvements were noted in overnight oxygen saturation and overall sleep quality .

Table 2: Efficacy of Sulthiame in Obstructive Sleep Apnea

| Dose (mg) | AHI Reduction (%) | Oxygen Saturation Improvement | Daytime Sleepiness Improvement |

|---|---|---|---|

| 100 | -17.8 | Moderate | Mild |

| 200 | -34.8 | Significant | Moderate |

| 300 | -39.9 | Significant | Significant |

Safety Profile

The safety profile for sulthiame in treating OSA was favorable, with most adverse effects being mild to moderate, including headache and fatigue. No serious cardiovascular issues were reported during the study period .

Conclusion and Future Directions

Sulthiame demonstrates significant potential beyond its traditional use for epilepsy, particularly in managing obstructive sleep apnea. The evidence suggests that it could serve as an effective alternative for patients intolerant to conventional therapies.

Future research should focus on larger-scale Phase III trials to confirm these findings and explore additional therapeutic uses for sulthiame in various medical conditions.

作用機序

スルチアムは、炭酸脱水酵素を阻害することで効果を発揮します 。この阻害により、重炭酸イオンの生成が減少し、神経細胞の興奮性が低下します。 スルチアムの分子標的は、脳内の酸塩基平衡維持に重要な役割を果たす炭酸脱水酵素アイソザイムです .

6. 類似化合物の比較

スルチアムは、炭酸脱水酵素阻害剤としての特定の作用機序により、抗てんかん薬の中ではユニークな存在です。類似の化合物には、以下のようなものがあります。

アセタゾラミド: てんかんと緑内障の治療に用いられる別の炭酸脱水酵素阻害剤。

トピラマート: 炭酸脱水酵素阻害を含む複数の作用機序を持つ抗てんかん薬。

ゾニサミド: 炭酸脱水酵素も阻害するスルホンアミド系抗けいれん薬。

類似化合物との比較

Sulthiame is unique among antiepileptic drugs due to its specific mechanism of action as a carbonic anhydrase inhibitor. Similar compounds include:

Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of epilepsy and glaucoma.

Topiramate: An antiepileptic drug with multiple mechanisms of action, including carbonic anhydrase inhibition.

Zonisamide: A sulfonamide anticonvulsant that also inhibits carbonic anhydrase.

Compared to these compounds, sulthiame is particularly effective in treating benign focal epilepsies of childhood and has a distinct pharmacokinetic profile .

生物活性

Sultiame, also known as Ospolot, is a sulfonamide derivative primarily used in the treatment of epilepsy. Its biological activity extends beyond seizure control, showing promise in various neurological and respiratory conditions. This article delves into the pharmacokinetics, therapeutic efficacy, and side effects of this compound, supported by recent studies and clinical trials.

Pharmacokinetics

A pilot study investigated the pharmacokinetic profile of this compound in healthy volunteers. The study revealed significant nonlinear disposition characteristics, with plasma maximal concentrations (C_max) showing a tenfold increase with doubled doses. Key pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Apparent Plasma Clearance (L/h) | 10.0 |

| Volume of Distribution (L) | 64.8 |

| Saturable Uptake Volume (L) | 3.3 |

| Maximum Binding Capacity (mg) | 111 |

The study highlighted that this compound exhibits rapid uptake into erythrocytes, with minimal efflux observed. This unique distribution pattern may influence therapeutic monitoring and dosing strategies .

Efficacy in Epilepsy

Seizure Reduction: A recent study published in Epilepsy & Behavior assessed the efficacy of this compound as an add-on therapy for children with myoclonic atonic epilepsy (Doose syndrome). Among the 35 children studied, 60% experienced a reduction in seizures by more than half, with two children becoming seizure-free. The remaining participants showed a reduction of 25-50% in seizure frequency. Notably, side effects were mild and transient, affecting approximately 31% of participants .

Additional Case Studies:

- A study on Lennox-Gastaut syndrome patients demonstrated that this compound effectively reduced seizure frequency when used alongside other medications .

- Another investigation focused on benign partial epilepsy reported positive effects on EEG discharges, with significant suppression observed in many cases after treatment initiation .

Other Therapeutic Applications

Recent research has explored this compound's potential benefits beyond epilepsy:

- Obstructive Sleep Apnea (OSA): A clinical trial indicated that patients taking this compound experienced significant reductions in symptoms of OSA. Patients on varying doses reported decreased respiratory pauses and improved oxygen saturation during sleep .

- Refractory Absence Seizures: Case studies have suggested that this compound may be effective for patients with drug-resistant absence seizures, warranting further investigation into its broader applications .

Side Effects and Tolerability

While this compound is generally well tolerated, some adverse effects have been noted:

特性

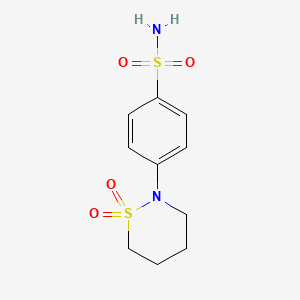

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHVCUVYZFYAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023626 | |

| Record name | Sulthiame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-56-3 | |

| Record name | Sulthiame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulthiame [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulthiame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulthiame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sultiame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTHIAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00Q766CZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。